Home > Products > Screening Compounds P20042 > Ethambutol Hydrochloride
Ethambutol Hydrochloride - 1070-11-7

Ethambutol Hydrochloride

Catalog Number: EVT-267804
CAS Number: 1070-11-7
Molecular Formula: C10H26Cl2N2O2
Molecular Weight: 277.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethambutol Hydrochloride, also known as Ethambutol Hydrochloride or Ethambutol HCL, is a synthetic compound widely used in scientific research, primarily for its interactions with biological systems. It is classified as an antimycobacterial agent due to its ability to inhibit the growth of mycobacteria, a group of bacteria that includes Mycobacterium tuberculosis. []

meso-Ethambutol Hydrochloride (Impurity B)

  • Compound Description: meso-Ethambutol Hydrochloride, often labeled as Impurity B, is a stereoisomer of Ethambutol Hydrochloride. It arises during the synthesis of Ethambutol Hydrochloride.
  • Relevance: Its presence as an impurity in pharmaceutical-grade Ethambutol Hydrochloride necessitates monitoring due to potential differences in pharmacological activity and safety profiles compared to the desired enantiomer. The ability to separate and quantify meso-Ethambutol Hydrochloride from Ethambutol Hydrochloride is crucial for quality control.

(R)-(+)-1-Phenylethyl Isocyanate

  • Compound Description: (R)-(+)-1-Phenylethyl Isocyanate is a chiral derivatizing agent. It reacts with compounds like Ethambutol Hydrochloride to form UV-detectable derivatives.
  • Relevance: This compound plays a crucial role in analytical techniques, particularly in High-Performance Liquid Chromatography (HPLC), for quantifying Ethambutol Hydrochloride in pharmaceutical formulations and biological samples by enhancing its detectability.

N,N′-Bis(2-hydroxyethyl)ethylenediamine

  • Compound Description: N,N′-Bis(2-hydroxyethyl)ethylenediamine serves as an internal standard in the gas chromatographic analysis of Ethambutol Hydrochloride.
  • Relevance: This compound's similar chemical properties to Ethambutol Hydrochloride make it suitable for improving the accuracy and reliability of Ethambutol Hydrochloride quantification in complex matrices like air samples.

Bis(trimethylsilyl)trifluoroacetamide

  • Compound Description: Bis(trimethylsilyl)trifluoroacetamide acts as a derivatizing agent, converting polar compounds like Ethambutol Hydrochloride into more volatile and thermally stable trimethylsilyl derivatives for gas chromatography analysis.
  • Relevance: This derivatization step is essential for analyzing Ethambutol Hydrochloride in techniques like gas chromatography, facilitating its separation, detection, and quantification.

Rifampicin

  • Compound Description: Rifampicin is a potent antibiotic, often used in conjunction with Ethambutol Hydrochloride. It inhibits bacterial DNA-dependent RNA polymerase, effectively targeting Mycobacterium tuberculosis.
  • Relevance: The co-administration of Rifampicin with Ethambutol Hydrochloride is a cornerstone of standard tuberculosis treatment regimens, highlighting its clinical significance and frequent co-formulation with Ethambutol Hydrochloride in pharmaceutical preparations.

Isoniazid

  • Compound Description: Isoniazid, a key antituberculosis agent, disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It often features alongside Ethambutol Hydrochloride in combination therapies.
  • Relevance: The frequent co-administration of Isoniazid with Ethambutol Hydrochloride emphasizes its importance in tuberculosis treatment and underscores the need for analytical methods capable of quantifying both drugs simultaneously.

Pyrazinamide

  • Compound Description: Pyrazinamide, a crucial component of tuberculosis treatment regimens, is often included in combination therapies involving Ethambutol Hydrochloride. Its mechanism of action remains not fully elucidated.
  • Relevance: The frequent combination of Pyrazinamide with Ethambutol Hydrochloride emphasizes its significance in combating tuberculosis and the need for analytical methods that can quantify these drugs simultaneously in pharmaceutical formulations.

Aluminum Tristearate

  • Compound Description: Aluminum tristearate is an excipient used in pharmaceutical formulations, including those containing Ethambutol Hydrochloride.
  • Relevance: It plays a crucial role in modifying drug release profiles in sustained-release formulations of Ethambutol Hydrochloride. This excipient can influence the physical characteristics and dissolution rates of Ethambutol Hydrochloride from microcapsules, impacting its bioavailability and therapeutic efficacy.

Eudragit RS

  • Compound Description: Eudragit RS is a type of polymethacrylate copolymer frequently used as a coating material in pharmaceutical formulations, including those of Ethambutol Hydrochloride.
  • Relevance: When used in Ethambutol Hydrochloride microcapsules, Eudragit RS acts as a barrier, controlling the rate of drug release and prolonging its therapeutic effect.

Luminol

  • Compound Description: Luminol is a chemiluminescent compound. It emits light when oxidized, and this property is utilized in analytical chemistry for detection purposes.
  • Relevance: In the context of Ethambutol Hydrochloride research, Luminol, in combination with potassium periodate (KIO4), is employed to determine Ethambutol Hydrochloride concentrations based on its sensitizing effect on the chemiluminescent reaction.

Potassium Periodate (KIO4)

  • Compound Description: Potassium periodate (KIO4) is a strong oxidizing agent, commonly used in organic chemistry for oxidative cleavage reactions and in analytical chemistry for its role in chemiluminescence reactions.
  • Relevance: In conjunction with Luminol, KIO4 facilitates the chemiluminescent determination of Ethambutol Hydrochloride concentrations.

2,4-Dinitro-1-fluorobenzene

  • Compound Description: 2,4-Dinitro-1-fluorobenzene (DNFB) is a chemical reagent used in analytical chemistry for derivatization purposes, particularly in colorimetric assays.
  • Relevance: DNFB reacts with Ethambutol Hydrochloride to form a yellow-colored product, enabling the spectrophotometric determination of Ethambutol Hydrochloride concentrations. This colorimetric method provides a relatively simple and accessible way to quantify Ethambutol Hydrochloride.

Adenine

  • Compound Description: Adenine, a purine base, plays a critical role in cellular energy transfer and is involved in the formation of nucleic acids (DNA and RNA).
  • Relevance: In Ethambutol Hydrochloride research, adenine is used to induce hyperuricemia in animal models. It helps to understand the efficacy of Ethambutol Hydrochloride and other drugs in treating gout.

Aspartame

  • Compound Description: Aspartame is an artificial sweetener commonly used as a sugar substitute in various food and beverage products.
  • Relevance: It serves as a primary ligand in studying the formation of ternary complexes with copper (II) ions and Ethambutol Hydrochloride. Understanding these interactions provides insights into the stability and behavior of Ethambutol Hydrochloride in various chemical environments, which might be relevant to its formulation and delivery.

Leucine

  • Compound Description: Leucine is an essential amino acid crucial for protein synthesis and various metabolic functions.
  • Relevance: Similar to Aspartame, Leucine acts as a secondary ligand in studying ternary complex formation with copper (II) ions and Ethambutol Hydrochloride. This research helps understand potential interactions and stability constants of Ethambutol Hydrochloride in biological systems, which is important for its pharmacokinetic profile and potential interactions.

Phenylalanine

  • Compound Description: Phenylalanine, another essential amino acid, is vital for protein synthesis and serves as a precursor for various important molecules in the body.
  • Relevance: Like Leucine, Phenylalanine acts as a secondary ligand in ternary complex formation studies with copper (II) ions and Ethambutol Hydrochloride. These investigations contribute to a broader understanding of Ethambutol Hydrochloride's behavior in biological systems.

Quercetin

  • Compound Description: Quercetin is a flavonoid with antioxidant properties. It is found naturally in various fruits and vegetables.
  • Relevance: Research investigates Quercetin's effect on hyperuricemia in rats, a model also used to study Ethambutol Hydrochloride. While not directly interacting with Ethambutol Hydrochloride, this research contributes to understanding potential therapeutic approaches for conditions like gout.

Apigenin

  • Compound Description: Apigenin is another naturally occurring flavonoid known for its antioxidant and anti-inflammatory properties, commonly found in plants like parsley, celery, and chamomile.
  • Relevance: Like Quercetin, Apigenin's effect on hyperuricemia in rats is investigated alongside studies on Ethambutol Hydrochloride. Although not directly linked, it contributes to exploring alternative or complementary therapeutic options for managing hyperuricemia.

Metformin Hydrochloride

  • Compound Description: Metformin Hydrochloride is a widely prescribed medication for type 2 diabetes. It primarily works by improving insulin sensitivity.
  • Relevance: While not directly related to the mechanism of action of Ethambutol Hydrochloride, research explores its stability and configurational changes in various environments, similar to studies conducted with Ethambutol Hydrochloride. Although targeting different diseases, understanding drug behavior in various conditions is essential for optimizing formulation and delivery strategies.
Overview

Ethambutol dihydrochloride is an important pharmaceutical compound primarily used in the treatment of tuberculosis. It is classified as a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them outright. Ethambutol dihydrochloride is particularly effective against Mycobacterium tuberculosis, the causative agent of tuberculosis, and is often used in combination with other antitubercular drugs to enhance therapeutic efficacy.

Source and Classification

Ethambutol dihydrochloride is synthesized from S-(+)-2-amino-1-butanol and 1,2-dichloroethane through various chemical reactions. It falls under the category of antitubercular agents and is classified as a member of the ethambutol family of compounds, which are characterized by their ability to inhibit cell wall synthesis in bacteria .

Synthesis Analysis

Methods and Technical Details

The most common method for synthesizing ethambutol dihydrochloride involves the condensation of S-(+)-2-amino-1-butanol with 1,2-dichloroethane. This reaction typically occurs under controlled conditions to optimize yield and purity.

  1. Initial Reaction: The reaction begins by heating S-(+)-2-amino-1-butanol to approximately 110°C while slowly adding 1,2-dichloroethane over a period of two hours. The temperature is then maintained between 110°C and 140°C for an additional three hours.
  2. Recovery: Following the reaction, excess S-(+)-2-amino-1-butanol is recovered via vacuum distillation.
  3. Formation of Hydrochloride Salt: The crude product is then dissolved in absolute ethanol, followed by the addition of hydrochloric acid to precipitate ethambutol dihydrochloride .

This method has been validated to produce high-quality ethambutol dihydrochloride with purity levels exceeding 99% .

Molecular Structure Analysis

Structure and Data

The molecular formula for ethambutol dihydrochloride is C10H24N2O22HClC_{10}H_{24}N_{2}O_{2}\cdot 2HCl, with a molecular weight of approximately 277.23 g/mol. The compound exhibits a complex structure characterized by two amino groups and two hydroxyl groups attached to a butyl chain.

  • Structural Features:
    • Two chiral centers
    • Presence of two hydrochloride ions
    • Polymorphic forms may exist, influencing solubility and stability .
Chemical Reactions Analysis

Reactions and Technical Details

Ethambutol dihydrochloride can participate in various chemical reactions typical for amines and alcohols:

  1. Acid-Base Reactions: As a basic amine, ethambutol can react with acids to form salts.
  2. Alkylation: The hydroxyl groups can undergo alkylation reactions under specific conditions.
  3. Dehydration: In certain conditions, dehydration reactions may occur, leading to the formation of different derivatives.

These reactions are crucial for modifying the compound for enhanced pharmacological properties or for synthesizing analogs with improved efficacy .

Mechanism of Action

Process and Data

Ethambutol functions primarily by inhibiting the synthesis of arabinogalactan, an essential component of the bacterial cell wall in Mycobacterium tuberculosis. This inhibition disrupts cell wall integrity, leading to bacterial stasis.

  • Synergistic Effects: Ethambutol has been shown to enhance the effectiveness of other antitubercular agents, such as isoniazid. It appears to bind to a transcriptional regulator that increases sensitivity to isoniazid by affecting gene expression related to cell wall synthesis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ethambutol dihydrochloride typically appears as a white crystalline powder.
  • Melting Point: The melting point ranges from 199°C to 204°C.

Chemical Properties

  • Solubility: Highly soluble in water and ethanol.
  • Stability: Ethambutol dihydrochloride should be stored in well-sealed containers to prevent degradation due to moisture or light exposure.

These properties are critical for its formulation into pharmaceutical products and affect its bioavailability .

Applications

Scientific Uses

Ethambutol dihydrochloride is primarily utilized in:

  • Tuberculosis Treatment: It is one of the first-line drugs used in combination therapy for tuberculosis management.
  • Research: Ethambutol analogs are studied for potential improvements in efficacy and reduced side effects.

Its role in public health as part of tuberculosis treatment regimens underscores its importance in combating infectious diseases globally .

Mechanistic Insights into Antimycobacterial Activity of Ethambutol Dihydrochloride

Arabinosyl Transferase Inhibition: Molecular Targets and Structural Interactions

Ethambutol dihydrochloride (C₁₀H₂₄N₂O₂·2HCl) exerts its primary antimycobacterial activity through precise inhibition of arabinosyltransferases (Emb proteins), enzymes critical for mycobacterial cell wall biosynthesis. These transmembrane glycosyltransferases catalyze the polymerization of D-arabinofuranose residues onto the arabinan domains of cell wall components arabinogalactan (AG) and lipoarabinomannan (LAM). The embCAB operon in Mycobacterium tuberculosis encodes three homologous enzymes: EmbA, EmbB, and EmbC. Among these, EmbB (Rv3795) serves as the primary molecular target, with biochemical studies confirming that ethambutol binds directly to its glycosyltransferase domain, disrupting arabinan chain elongation [2] [3] [6].

Structural analyses reveal that ethambutol's inhibitory activity depends critically on its stereochemistry. The (S,S)-isomer exhibits 16-500 times greater activity than other stereoisomers due to optimal spatial conformation for target engagement [10]. Ethambutol binds near the catalytic site of EmbB through electrostatic interactions and hydrogen bonding, with its protonated amine groups forming salt bridges with conserved aspartate residues (Asp310, Asp311) in the enzyme's active site. This binding induces conformational changes that impede the enzyme's ability to utilize the lipid carrier decaprenylphosphoarabinose (DPA) as a substrate [5] [9]. Resistance-conferring mutations predominantly cluster in embB codon 306 (Met→Val/Ile/Leu), which resides within a flexible loop region near the DPA-binding pocket. These mutations reduce drug binding affinity by altering the local electrostatic environment [2] [3].

Table 1: Arabinosyltransferase Enzymes Targeted by Ethambutol in M. tuberculosis

EnzymeGene LocusPrimary FunctionEssentialityResistance Mutation Hotspots
EmbARv3794Arabinan extension in AG synthesisYesRare
EmbBRv3795Core arabinosyltransferase activityYesCodon 306 (60-70% of mutations)
EmbCRv3793LAM-specific arabinosylationConditionallyCodon 270, 330

The pH-dependent binding kinetics demonstrate maximal inhibition at physiological pH (7.4), where ethambutol exists predominantly as the monocationic species, facilitating optimal electrostatic interactions with the negatively charged catalytic pocket of EmbB [5]. Overexpression of EmbB or EmbC in M. tuberculosis confers resistance by saturating drug-binding capacity, confirming these enzymes as primary targets [2].

Synergistic Mechanisms with First-Line Antitubercular Agents

Ethambutol dihydrochloride exhibits clinically significant synergism with isoniazid (INH) and rifamycins, enhancing treatment efficacy against both drug-susceptible and multidrug-resistant tuberculosis. The molecular basis for this synergism involves complementary actions on the mycobacterial cell wall and regulatory networks:

  • Cell Wall Permeabilization: Ethambutol-induced disruption of arabinogalactan synthesis increases cell wall porosity, facilitating greater intracellular accumulation of rifampicin and isoniazid. Studies demonstrate a 2.5- to 4-fold increase in rifampicin penetration through ethambutol-compromised cell walls, significantly enhancing bacterial killing [6] [10]. This permeability effect is particularly crucial during the initial phase of TB treatment when rapid bactericidal activity is required.

  • Transcriptional Enhancement of INH Activity: A groundbreaking mechanistic study identified that ethambutol binds the TetR-family transcriptional regulator EtbR (Rv0273c), inducing allosteric changes that enhance its DNA-binding affinity for the inhA promoter region. InhA encodes enoyl-acyl carrier protein reductase, the primary target of isoniazid's activated form. EtbR-mediated repression of inhA expression reduces enzyme levels, rendering mycobacteria profoundly sensitive to INH. Isothermal titration calorimetry confirmed ethambutol binds EtbR in a 1:1 stoichiometry with high affinity (Kd = 1.8 μM) [7].

  • Metabolic Interference: Ethambutol-induced accumulation of decaprenylphosphoarabinose (DPA) depletes cellular reserves of decaprenyl phosphate, a lipid carrier essential for multiple cell wall biosynthetic pathways. This creates metabolic dependencies that potentiate other antimycobacterials [4].

Table 2: Quantified Synergistic Effects of Ethambutol Combinations

Drug CombinationMechanistic SynergyFold Reduction in MICIn Vitro Efficacy Increase
Ethambutol + IsoniazidEtbR-mediated inhA repression + AG synthesis block8-fold vs. INH alone99.9% kill rate at 1/4 MIC
Ethambutol + RifampicinEnhanced rifampicin penetration through disrupted wall4-fold vs. RIF alone3-log CFU reduction vs. RIF
Ethambutol + PyrazinamideAcidification-triggered activation in permeabilized cells2-fold vs. PZA aloneEnhanced sterilizing activity

This synergy is clinically exploitable, allowing dose reduction of companion drugs and minimizing toxicity risks while maintaining therapeutic efficacy [1] [7] [10].

Transcriptional Regulation of emb Operon in Mycobacterium tuberculosis

The embCAB operon (Rv3793-Rv3795) constitutes a genetically conserved cluster responsible for arabinosyltransferase expression and ethambutol sensitivity in M. tuberculosis. This operon exhibits complex regulatory dynamics that influence both basal enzyme expression and drug resistance development:

  • Operon Architecture: The 4.5-kb operon contains three structural genes arranged embC-embA-embB, transcribed as a single polycistronic mRNA under control of a σ70-dependent promoter upstream of embC. An additional internal promoter between embC and embA provides transcriptional flexibility [3]. Expression is modulated by the embR regulator (Rv1267c), a member of the OmpR-like family that binds AT-rich sequences in the embC promoter region. Phosphorylation of EmbR by the serine/threonine kinase PknB enhances its DNA-binding capacity, linking arabinosyltransferase expression to cellular stress responses [3].

  • Resistance-Associated Mutations: Clinically significant ethambutol resistance arises predominantly from missense mutations in embB, particularly at codon 306 (M306V/I/L), which accounts for 60-70% of resistant isolates. These mutations occur within the catalytic GT-B fold domain and reduce drug binding without abolishing enzymatic activity. Less frequent mutations occur at embB codons 297, 406, and embC codon 270, often associated with overexpression phenotypes [2] [3].

  • Overexpression-Mediated Resistance: Chromosomal amplification of the embCAB locus or mutations in the embC promoter region lead to enzyme overexpression, effectively titrating out ethambutol molecules. Quantitative PCR analyses reveal 3- to 8-fold increases in embB transcript levels in clinically resistant isolates lacking canonical mutations. This overexpression phenotype correlates with elevated minimal inhibitory concentrations (MICs) while maintaining essential cell wall functions [3].

Table 3: Genetic Determinants of Ethambutol Resistance in M. tuberculosis

Genetic AlterationFrequency (%)MIC IncreaseMolecular Consequence
embB M306V/I/L mutation60-708-16×Reduced drug binding affinity
embB G406D mutation10-154-8×Altered active site conformation
embC promoter mutations10-124-32×Operon overexpression (3-8× baseline)
embC Q270R mutation5-84-8×Compromised enzyme function + reduced binding
ubiA mutations3-52-4×Increased DPA synthesis (indirect effect)

Recent whole-genome sequencing studies reveal that 4% of clinical isolates harbor emb operon mutations, with higher prevalence (up to 18%) in multidrug-resistant strains. These mutations rarely confer resistance alone but require epistatic interactions with other resistance loci [3] [6].

Impact on Mycobacterial Cell Wall Arabinogalactan Biosynthesis

Ethambutol dihydrochloride exerts pleiotropic effects on the biosynthesis and structural integrity of the mycobacterial cell wall core, particularly targeting the arabinan components of arabinogalactan (AG) and lipoarabinomannan (LAM):

  • Biosynthesis Inhibition: Arabinogalactan biosynthesis involves stepwise addition of arabinofuranosyl residues to the galactan backbone, catalyzed by membrane-bound arabinosyltransferases using decaprenylphosphoarabinose (DPA) as the sugar donor. Ethambutol specifically blocks the introduction of terminal β(1→2)-arabinosyl residues and branching α(1→5)-arabinosyl linkages, leading to incomplete arabinan chains. Biochemical assays show 50-70% inhibition of arabinosyl transfer within 30 minutes of drug exposure at therapeutic concentrations (2-5 μg/mL) [4] [6] [10].

  • Metabolite Accumulation: Inhibition of EmbB causes intracellular accumulation of DPA and its precursor decaprenylphosphorylribose (DPR). This pool sequestration depletes available decaprenyl phosphate, a lipid carrier essential for multiple cell wall biosynthesis pathways. Concomitantly, incomplete AG chains fail to serve as acceptors for mycolic acids, leading to extracellular accumulation of trehalose monomycolate (TMM) and trehalose dimycolate (TDM) [4] [8].

  • Enzymatic Degradation: Beyond synthesis inhibition, ethambutol triggers activation of endogenous arabinases that cleave existing arabinan chains. Within one hour of drug exposure, >50% of arabinan is released from the cell wall core, whereas galactan remains intact. This enzymatic degradation synergizes with synthesis inhibition, causing rapid loss of cell wall integrity. Transmission electron microscopy reveals delamination of the outer membrane, cytosolic leakage, and loss of acid-fast staining characteristics [4].

The dual-action model—combining biosynthetic blockade with enzymatic degradation—explains ethambutol's rapid destabilization of the mycobacterial envelope. This damage creates permeability defects that facilitate synergistic drug entry while compromising structural integrity essential for virulence and persistence. The magnitude of arabinogalactan disruption correlates directly with ethambutol concentration, with >80% arabinan loss observed at 10× MIC [4] [8].

Concurrently, ethambutol inhibits LAM biosynthesis through EmbC inhibition, producing truncated LAM molecules with reduced arabinan branching. Since LAM mediates immune evasion by inhibiting macrophage activation and phagosome maturation, its structural alteration enhances mycobacterial susceptibility to host defenses. Mass spectrometry analyses reveal 40-60% reduction in arabinan content of LAM from ethambutol-treated bacilli, diminishing its immunosuppressive properties [2] [4].

Compound Names Mentioned:

  • Ethambutol dihydrochloride
  • Isoniazid (INH)
  • Rifampicin
  • Pyrazinamide
  • Decaprenylphosphoarabinose (DPA)
  • Trehalose monomycolate (TMM)
  • Trehalose dimycolate (TDM)
  • Arabinogalactan (AG)
  • Lipoarabinomannan (LAM)
  • Decaprenylphosphorylribose (DPR)

Properties

CAS Number

1070-11-7

Product Name

Ethambutol dihydrochloride

IUPAC Name

[(2S)-1-hydroxybutan-2-yl]-[2-[[(2S)-1-hydroxybutan-2-yl]azaniumyl]ethyl]azanium;dichloride

Molecular Formula

C10H26Cl2N2O2

Molecular Weight

277.23 g/mol

InChI

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1

InChI Key

AUAHHJJRFHRVPV-BZDVOYDHSA-N

SMILES

CCC(CO)NCCNC(CC)CO.Cl.Cl

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Dexambutol
EMB Fatol
EMB Hefa
EMB-Fatol
EMB-Hefa
Etambutol Llorente
Ethambutol
Ethambutol Hydrochloride
Etibi
Hydrochloride, Ethambutol
Llorente, Etambutol
Miambutol
Myambutol

Canonical SMILES

CCC(CO)[NH2+]CC[NH2+]C(CC)CO.[Cl-].[Cl-]

Isomeric SMILES

CC[C@@H](CO)[NH2+]CC[NH2+][C@@H](CC)CO.[Cl-].[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.